molecular formula C19H12FN3O7 B15006651 (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15006651
M. Wt: 413.3 g/mol
InChI Key: OXQVHAFMICJWQS-WLRTZDKTSA-N
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Description

(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a fluorobenzyl group and a nitrobenzodioxolylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting from barbituric acid, the pyrimidine core is synthesized through condensation reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Nitrobenzodioxolylmethylidene Moiety: This step involves the reaction of the pyrimidine intermediate with a nitrobenzodioxole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl and nitrobenzodioxolylmethylidene groups are key to its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-bromobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the fluorobenzyl group in (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique electronic properties that can enhance its binding affinity and specificity compared to its chlorinated or brominated analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H12FN3O7

Molecular Weight

413.3 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H12FN3O7/c20-12-3-1-10(2-4-12)8-22-18(25)13(17(24)21-19(22)26)5-11-6-15-16(30-9-29-15)7-14(11)23(27)28/h1-7H,8-9H2,(H,21,24,26)/b13-5+

InChI Key

OXQVHAFMICJWQS-WLRTZDKTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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